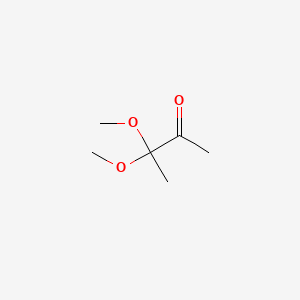

3,3-Dimethoxybutan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(7)6(2,8-3)9-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQBSPGKRRSATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176401 | |

| Record name | 3,3-Dimethoxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21983-72-2 | |

| Record name | 3,3-Dimethoxy-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021983722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethoxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethoxy-2-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Dimethoxy-2-butanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75AHF4FQC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethoxybutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 3,3-Dimethoxybutan-2-one (CAS No. 21983-72-2). The information is intended for researchers, scientists, and professionals in drug development and other chemical industries who may use this compound as a solvent, reagent, or building block in organic synthesis.

Core Chemical Properties

This compound, also known as diacetyl mono-dimethyl acetal, is a colorless liquid with a fruity odor.[1] It is characterized by the presence of both a ketone and an acetal functional group, making it a versatile intermediate in various chemical transformations. This compound is soluble in many organic solvents but has limited solubility in water.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [2][3] |

| Molecular Weight | 132.16 g/mol | [3][4] |

| CAS Number | 21983-72-2 | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 145-146 °C | |

| Density | 0.987 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.407 | |

| Flash Point | 45 °C (113 °F) | [4] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | Consistent with the structure. |

| ¹³C NMR | Data available from various sources. |

| Infrared (IR) | Characteristic peaks for C=O and C-O stretching. |

| Mass Spectrometry (MS) | Provides fragmentation patterns for structural elucidation. |

| Raman | Complementary vibrational data to IR. |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,3-butanedione with trimethyl orthoformate.

Experimental Protocol: Synthesis from 2,3-Butanedione

Materials:

-

2,3-Butanedione

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (catalyst)

-

Potassium carbonate

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,3-butanedione in anhydrous diethyl ether, add trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by adding potassium carbonate and stir for an additional hour.

-

Filter the mixture and wash the solid with anhydrous diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to yield pure this compound.

Chemical Reactivity and Applications

This compound serves as a versatile building block in organic synthesis. Its ketone and protected ketone functionalities allow for a range of chemical transformations.

Conversion to 3-Methoxy-but-3-en-2-one

One notable reaction is its conversion to 3-Methoxy-but-3-en-2-one, a useful enol ether.

Experimental Protocol: Synthesis of 3-Methoxy-but-3-en-2-one

Materials:

-

This compound

-

Diisopropylethylammonium tosylate (catalyst)

Procedure:

-

Heat this compound with a catalytic amount of diisopropylethylammonium tosylate at 165 °C.

-

The reaction proceeds via elimination of methanol.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

-

Upon completion, the product, 3-Methoxy-but-3-en-2-one, can be isolated and purified by distillation.

Safety and Handling

This compound is a flammable liquid and vapor. It may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, and well-ventilated place away from sources of ignition.

Conclusion

This compound is a valuable compound in organic synthesis with well-defined chemical and physical properties. The experimental protocols provided in this guide offer a starting point for its synthesis and further chemical transformations. As with any chemical reagent, proper safety precautions are paramount during its handling and use. Further research into its reactivity may unveil new synthetic applications, contributing to the fields of medicinal chemistry and materials science.

References

Spectroscopic Profile of 3,3-Dimethoxybutan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethoxybutan-2-one (CAS No. 21983-72-2), a versatile ketone and ketal used in various chemical syntheses. The following sections present key spectroscopic data in a structured format, detail the experimental protocols for data acquisition, and provide a visual representation of the analytical workflow.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₁₂O₃[1]

-

Appearance: Colorless to light yellow liquid[3]

-

Boiling Point: 145-146 °C

-

Density: 0.987 g/mL at 25 °C

-

Refractive Index: n20/D 1.407

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a reference for compound identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.20 | Singlet | 3H | CH₃ (Ketone) |

| ~3.25 | Singlet | 6H | 2 x OCH₃ (Methoxy) |

| ~1.35 | Singlet | 3H | CH₃ (Quaternary Carbon) |

Note: Predicted chemical shifts based on typical values for similar functional groups. A certificate of analysis for a commercial sample confirms the ¹H NMR spectrum is consistent with the structure of this compound.[3][4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~209 | C=O (Ketone) |

| ~103 | C(OCH₃)₂ (Ketal) |

| ~49 | OCH₃ (Methoxy) |

| ~25 | CH₃ (Ketone) |

| ~19 | CH₃ (Quaternary Carbon) |

Note: Predicted chemical shifts based on typical values for similar functional groups. The carbonyl carbon of a ketone typically appears downfield, often above 190 ppm.[5]

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~2980-2850 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1450, ~1370 | Medium | C-H Bend (Aliphatic) |

| ~1150-1050 | Strong | C-O Stretch (Ketal/Ether) |

Note: The characteristic strong absorption for a saturated aliphatic ketone C=O stretch is typically observed around 1715 cm⁻¹.[5]

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 132 | Low | [M]⁺ (Molecular Ion) |

| 117 | Moderate | [M - CH₃]⁺ |

| 89 | High | [M - COCH₃]⁺ |

| 73 | Moderate | [C₃H₅O₂]⁺ |

| 43 | Very High | [CH₃CO]⁺ (Base Peak) |

Note: The fragmentation pattern is consistent with the structure, showing characteristic losses of methyl and acetyl groups. Alpha-cleavage is a common fragmentation pattern for ketones.[5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

-

-

¹H NMR Acquisition Parameters:

-

Spectrometer: 300 MHz or higher field strength.

-

Pulse Program: Standard single-pulse acquisition.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition Parameters:

-

Spectrometer: 75 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse acquisition.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply baseline correction.

-

Calibrate the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick and label the peaks in both spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or transmission method can be used.

-

ATR Method:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a drop of this compound directly onto the ATR crystal, ensuring complete coverage.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Transmission Method (Salt Plates):

-

Place a drop of the liquid sample on the surface of a polished salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the plates in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum. A background spectrum of the empty beam path should be taken beforehand.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[6]

-

Transfer the solution to a GC autosampler vial.

-

-

GC Parameters (Typical):

-

Injection Port Temperature: 250 °C.

-

Injection Mode: Split or splitless, depending on concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis:

-

The total ion chromatogram (TIC) will show the retention time of this compound.

-

The mass spectrum corresponding to the chromatographic peak is extracted and analyzed for the molecular ion and fragmentation patterns.

-

The obtained mass spectrum can be compared with library spectra for confirmation.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. 3,3-Dimethoxy-2-butanone | C6H12O3 | CID 140871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-Dimethoxy-2-butanone | 21983-72-2 | FD41675 [biosynth.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 6. uoguelph.ca [uoguelph.ca]

- 7. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis and Properties of 3,3-Dimethoxybutan-2-one (C6H12O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 3,3-Dimethoxybutan-2-one, a versatile ketone with applications in organic synthesis and as a potential building block in drug development. This document details the spectroscopic properties, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to elucidate the molecular structure of this compound. A detailed experimental protocol for its synthesis is also provided, alongside a discussion of its known applications. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, with the molecular formula C6H12O3, is a colorless liquid with a fruity odor.[1] It is also known by its IUPAC name, this compound, and is registered under CAS number 21983-72-2.[1][2] Structurally, it features a butan-2-one backbone with two methoxy groups attached to the C3 position. This unique arrangement of functional groups, a ketone and a ketal, makes it a valuable intermediate in various chemical transformations. Its applications span the fragrance industry and, more significantly for the target audience, the synthesis of pharmaceutical compounds.[1] This guide aims to provide a detailed technical overview of its structural characteristics and synthesis to support its use in research and development.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of its physical and chemical identity.

| Property | Value | Reference |

| Molecular Formula | C6H12O3 | [2] |

| Molecular Weight | 132.16 g/mol | [2][3][4] |

| CAS Number | 21983-72-2 | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 145-146 °C | |

| Density | 0.987 g/mL at 25 °C | |

| Refractive Index | n20/D 1.407 | |

| Flash Point | 45 °C | [3] |

Structural Elucidation through Spectroscopic Analysis

The precise molecular structure of this compound has been determined through a combination of spectroscopic techniques. The data from these analyses are presented below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their immediate electronic environment within the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.19 | Singlet | 3H | -C(=O)-CH₃ |

| 3.20 | Singlet | 6H | -O-CH₃ |

| 1.30 | Singlet | 3H | -C(OCH₃)₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| 208.0 | C=O (Ketone) |

| 102.5 | -C(OCH₃)₂- |

| 49.0 | -O-CH₃ |

| 25.5 | -C(=O)-CH₃ |

| 19.0 | -C(OCH₃)₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1725 | Strong | C=O Stretch (Ketone) |

| 2980-2850 | Medium | C-H Stretch (Alkyl) |

| 1150-1085 | Strong | C-O Stretch (Ether/Ketal) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 132 | Low | [M]⁺ (Molecular Ion) |

| 101 | High | [M - OCH₃]⁺ |

| 89 | High | [M - COCH₃]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Experimental Protocol: Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2,3-butanedione with trimethyl orthoformate.

Materials:

-

2,3-Butanedione

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (catalyst)

-

Potassium carbonate

Procedure:

-

To a reaction flask equipped with a stirrer, add 2,3-butanedione (0.55 mol).

-

Slowly add a mixture of trimethyl orthoformate (0.605 mol) and p-toluenesulfonic acid (0.19 g) dropwise at 15 °C.

-

Maintain the reaction temperature at 15 °C and continue stirring for 7 hours to ensure the reaction goes to completion.

-

After the reaction is complete, add potassium carbonate (1 g) to neutralize the reaction mixture and continue stirring for 1 hour.

-

Perform a distillation under reduced pressure at 100 mmHg to collect the crude product.

-

For further purification, carry out a second distillation at 90 °C and 200 mbar.

The expected yield of the final product is approximately 83%.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules. Its bifunctional nature allows for a variety of chemical modifications. In the pharmaceutical industry, it can be used as an intermediate in the synthesis of various drug candidates. For instance, it is a precursor in the preparation of 3-acetylpyrazole, a heterocyclic compound that forms the core of many biologically active molecules. Furthermore, it is utilized in the synthesis of substituted pyridines, which are prevalent scaffolds in medicinal chemistry.

Visualized Workflows and Pathways

To further clarify the relationships and processes described in this guide, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for structural elucidation.

Conclusion

This technical guide has provided a detailed structural analysis of this compound, confirming its molecular formula as C6H12O3. The comprehensive spectroscopic data presented, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, corroborates the assigned structure. The provided synthesis protocol offers a reliable method for its preparation. As a versatile chemical intermediate, this compound holds significant potential for applications in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This guide serves as a valuable resource for researchers and scientists working with this compound.

References

Physical and chemical properties of 3,3-Dimethoxybutan-2-one.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Dimethoxybutan-2-one (CAS No. 21983-72-2). It is a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's key characteristics, supported by structured data tables for easy reference. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, and includes workflow diagrams for key processes to facilitate understanding and replication.

Introduction

This compound, also known as diacetyl-mono-dimethylacetal, is a ketone and a ketal, making it a versatile intermediate in organic synthesis.[1] Its chemical structure features a butane backbone with a ketone at the 2-position and two methoxy groups at the 3-position. This unique arrangement of functional groups allows for its use as a building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[2] This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[3] It is soluble in organic solvents but sparingly soluble in water.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₃ | [5] |

| Molecular Weight | 132.16 g/mol | [2][5] |

| CAS Number | 21983-72-2 | [5] |

| Appearance | Clear colorless liquid | [3] |

| Boiling Point | 145-146 °C (lit.) | [6] |

| Density | 0.987 g/mL at 25 °C (lit.) | [6] |

| Flash Point | 45 °C (closed cup) | [1] |

| Refractive Index (n20/D) | 1.407 (lit.) | [6] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [4] |

| Stability | Stable under recommended storage conditions. | [3] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

IR Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong absorption peak is expected in the region of 1715 cm⁻¹ corresponding to the C=O stretching of the ketone.[7] Additionally, C-O stretching bands for the methoxy groups would be observed. PubChem lists the availability of FTIR spectra for this compound.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,3-butanedione with trimethyl orthoformate in the presence of an acid catalyst.[8]

Materials:

-

2,3-Butanedione

-

Trimethyl orthoformate

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid or Camphorsulfonic acid

-

Sodium Bicarbonate

-

Anhydrous Sodium Sulfate

-

Diethyl ether

Procedure:

-

To a solution of 2,3-butanedione in anhydrous methanol, add trimethyl orthoformate.

-

Carefully add a catalytic amount of concentrated sulfuric acid or camphorsulfonic acid to the mixture.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the mixture to room temperature and neutralize the acid catalyst by the slow addition of sodium bicarbonate until effervescence ceases.

-

Remove the solvent and other volatile components by distillation.

-

Dilute the residue with diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure.[9]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask(s)

-

Heating mantle

-

Boiling chips

Procedure:

-

Set up the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Place the crude product in the round-bottom flask with a few boiling chips.

-

Begin heating the flask gently.

-

The vapor will rise through the fractionating column, and a temperature gradient will be established.

-

Collect the fraction that distills at the boiling point of this compound (145-146 °C at atmospheric pressure).

-

Monitor the temperature closely; a sharp, stable boiling point indicates a pure compound.

Analysis by Gas Chromatography (GC)

The purity of this compound can be determined by gas chromatography. A certificate of analysis for a commercial sample indicates a purity of 99.35% as determined by GC.[2]

General GC Parameters (example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: ~250 °C.

-

Detector: Flame Ionization Detector (FID).

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

Chemical Reactivity and Stability

This compound is stable under normal storage conditions, which include keeping it in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[3] It is incompatible with strong oxidizing agents and strong acids.[3] Hazardous decomposition products formed under fire conditions include carbon oxides.[3]

Safety and Handling

This compound is a flammable liquid and vapor.[1] It may cause skin and eye irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical and chemical properties. This guide provides essential technical data and standardized protocols to assist researchers and professionals in its safe and effective use. The provided workflows for synthesis and purification offer a clear visual representation of the key experimental steps. While this compound does not appear to have direct biological signaling roles, its utility as a building block in the synthesis of biologically active molecules is significant.

References

- 1. 3,3-Dimethoxy-2-butanone | 21983-72-2 | FD41675 [biosynth.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3,3-Dimethoxy-2-butanone | C6H12O3 | CID 140871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,3-Dimethoxy-2-butanone 98 21983-72-2 [sigmaaldrich.com]

- 7. 3,3-Dimethoxy-2-butanone [webbook.nist.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Safety and Handling of 3,3-Dimethoxybutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,3-Dimethoxybutan-2-one (CAS No. 21983-72-2), a flammable liquid used in various chemical syntheses. The following sections detail the physical and chemical properties, hazard classifications, handling and storage procedures, emergency protocols, and personal protective equipment recommendations. Due to a lack of extensive toxicological studies, caution is advised when handling this chemical.

Section 1: Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₃ | [1][2][3][4] |

| Molecular Weight | 132.16 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [1][2][5] |

| Odor | Fruity odor, though some sources state no data is available. | [1][2] |

| Boiling Point | 145-146 °C | [1][5] |

| Flash Point | 45 °C (closed cup) | [1][2][6][7] |

| Density | 0.987 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.407 | [5][6] |

| Vapor Pressure | 4.85 mmHg at 25°C | [2][6] |

| Water Solubility | Sparingly soluble, though some sources state no data is available. | [1][2] |

Section 2: Hazard Identification and Classification

This compound is classified as a flammable liquid. The following table outlines its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapour |

Pictogram:

-

GHS02: Flame

Precautionary Statements:

Section 3: Toxicological and Ecological Information

A critical point to note is that the toxicological and ecological properties of this compound have not been thoroughly investigated.[1][8][9] The available safety data sheets indicate that there is no data available for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.[1][8] Therefore, it is imperative to handle this substance with a high degree of caution, assuming it may be harmful if swallowed, inhaled, or in contact with skin.[2]

Section 4: Handling and Storage

Safe Handling:

-

Use in a well-ventilated area or under a chemical fume hood.[3][10]

-

Keep away from sources of ignition, including heat, sparks, and open flames.[1][8][9][10] No smoking.[2][3][8][9][10]

-

Take precautionary measures against static discharge.[1][3][8][9] Use non-sparking tools.[2][3][8][10]

-

Ground and bond containers when transferring material.[2][3][8]

-

Handle in accordance with good industrial hygiene and safety practices.[1] Wash hands before breaks and at the end of the workday.[1]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1][2][8][10]

-

Store in an approved flame-proof area.[10]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

-

Incompatible materials include strong oxidizing agents and strong acids.[1][8]

Section 5: Personal Protective Equipment (PPE)

The following diagram illustrates the recommended personal protective equipment for handling this compound.

Caption: Recommended Personal Protective Equipment (PPE).

Detailed PPE Specifications:

-

Eye/Face Protection: Use safety glasses and a face shield that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

-

Hand Protection: Handle with gloves that have been inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] The selected gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1]

-

Body Protection: Wear impervious clothing.[1][3] Flame retardant antistatic protective clothing is also recommended.[1] The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]

-

Respiratory Protection: If a risk assessment indicates that air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1][9] If the respirator is the sole means of protection, use a full-face supplied air respirator.[1][9]

Section 6: Emergency Procedures

First Aid Measures:

-

General Advice: Consult a physician and show them the safety data sheet.[1]

-

If Inhaled: Move the person into fresh air.[1][3] If not breathing, give artificial respiration and consult a physician.[1][8]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[1] Consult a physician.[1]

-

In Case of Eye Contact: Flush eyes with water as a precaution.[1]

-

If Swallowed: Do NOT induce vomiting.[1][3][8] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and consult a physician.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide for small fires.[1]

-

Unsuitable Extinguishing Media: Large amounts of water are ineffective.[1]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][9]

-

Further Information: Use water spray to cool unopened containers.[1]

Section 7: Accidental Release Measures

The following diagram provides a logical workflow for handling a spill of this compound.

Caption: Spill handling workflow for this compound.

Detailed Spill Cleanup Protocol:

-

Personal Precautions: Avoid breathing vapors, mist, or gas.[1] Remove all sources of ignition.[1][10] Beware of vapors accumulating to form explosive concentrations, as they can accumulate in low areas.[1]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1]

-

Methods for Containment and Cleaning Up:

-

For minor spills, contain and absorb with an inert material such as vermiculite or other absorbent material.[10]

-

Collect the spillage using an electrically protected vacuum cleaner or by wet-brushing.[1][9]

-

Place the collected material into a suitable container for disposal according to local regulations.[1][10]

-

-

Disposal: Dispose of the waste in a chemical incinerator equipped with an afterburner and scrubber.[1] Exercise extra care during ignition as the material is highly flammable.[1] It is recommended to use a licensed professional waste disposal service.[1]

Section 8: Experimental Protocols

Section 9: Conclusion

This compound is a flammable liquid that requires careful handling and storage. While data on its physical and chemical properties are available, there is a significant lack of information regarding its toxicological and ecological effects. Professionals in research and drug development must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and mitigate risks. In the event of an emergency, the procedures outlined in this guide should be followed promptly. Given the data gaps in its safety profile, a conservative and cautious approach to handling this chemical is strongly recommended.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 3,3-Dimethoxy-2-butanone | C6H12O3 | CID 140871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 21983-72-2 [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. 3,3-Dimethoxy-2-butanone | 21983-72-2 | FD41675 [biosynth.com]

- 8. fishersci.com [fishersci.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Thermodynamic Properties of 3,3-Dimethoxybutan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic and physical properties of 3,3-Dimethoxybutan-2-one (CAS No: 21983-72-2). Due to a notable lack of extensive experimental data in publicly accessible literature, this document combines reported values with standardized experimental protocols for key thermodynamic measurements. This guide aims to be a valuable resource for professionals in research and development who require data on this compound for applications such as reaction modeling, process design, and formulation development.

Physicochemical and Thermodynamic Data

The quantitative data for this compound are summarized in the tables below. It is important to note that while basic physical properties are available from various suppliers, comprehensive experimental thermodynamic data such as enthalpy of formation and standard molar entropy are not readily found in the scientific literature.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 132.16 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | Clear, colorless liquid | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Density | 0.987 g/mL at 25 °C | --INVALID-LINK--[1] |

| Boiling Point | 145-146 °C at 760 mmHg | --INVALID-LINK--[1], --INVALID-LINK--[3] |

| Flash Point | 45 °C | --INVALID-LINK--, --INVALID-LINK--[2] |

| Refractive Index (n20/D) | 1.407 | --INVALID-LINK--[1] |

| Vapor Pressure | 4.85 mmHg at 25°C | --INVALID-LINK--[4] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source(s) |

| Enthalpy of Vaporization (ΔHvap) | 38.25 kJ/mol | --INVALID-LINK--[4] |

| Enthalpy of Formation (ΔHf°) | Data not available | |

| Standard Molar Entropy (S°) | Data not available | |

| Heat Capacity (Cp) | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and for the determination of key thermodynamic properties are provided below. While a specific synthesis method has been reported, the protocols for thermodynamic measurements are generalized standard procedures applicable to this and similar organic liquids.

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of 2,3-butanedione with trimethyl orthoformate.[3]

Reaction:

2,3-Butanedione + Trimethyl Orthoformate → this compound

Materials:

-

2,3-Butanedione (47.3 g, 0.55 mol)

-

Trimethyl orthoformate (64.13 g, 0.605 mol)

-

p-Toluenesulfonic acid (0.19 g)

-

Potassium carbonate (1 g)

-

Reaction flask with stirrer

Procedure:

-

Charge a reaction flask equipped with a stirrer with 2,3-butanedione.

-

Slowly add a mixture of trimethyl orthoformate and p-toluenesulfonic acid dropwise to the reaction flask at 15 °C.

-

Maintain the reaction temperature at 15 °C and continue stirring for 7 hours to ensure the reaction goes to completion.

-

After the reaction is complete, add potassium carbonate to neutralize the mixture and continue stirring for 1 hour.

-

Perform a distillation under reduced pressure (100 mmHg) to collect the crude product.

-

For further purification, a second distillation is carried out at 90 °C and 200 mbar. The reported yield of the final product is 83%.[3]

Determination of Enthalpy of Vaporization (ΔHvap) by Calorimetry

The enthalpy of vaporization can be determined by measuring the heat absorbed during the phase transition from liquid to vapor using calorimetry.[5][6]

Apparatus:

-

Calorimeter

-

Vaporization vessel

-

Heating coil

-

Temperature probe

-

Data acquisition system

-

Vacuum pump

Procedure:

-

Calibrate the calorimeter to determine its heat capacity.

-

Introduce a known mass of this compound into the vaporization vessel.

-

Place the vaporization vessel inside the calorimeter containing a known mass of a suitable liquid (e.g., distilled water).

-

Allow the system to reach thermal equilibrium.

-

Initiate the vaporization of the sample by applying a vacuum and gently heating.

-

Monitor and record the temperature change of the calorimetric liquid as the sample vaporizes.

-

The heat absorbed during vaporization can be calculated from the temperature drop of the calorimetric liquid and the heat capacity of the calorimeter.

-

The molar enthalpy of vaporization is then calculated by dividing the absorbed heat by the number of moles of the vaporized sample.

Determination of Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a standard technique for determining the heat capacity of liquids and solids.[7][8][9]

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic sample pans

-

Analytical balance

-

Reference material (e.g., sapphire)

Procedure:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards.

-

Accurately weigh an empty hermetic sample pan and lid.

-

Introduce a small amount (typically 5-15 mg) of this compound into the pan and hermetically seal it.

-

Accurately weigh the sealed sample pan.

-

Place the sample pan in the DSC sample furnace and an empty, sealed pan as a reference in the reference furnace.

-

Run a baseline experiment with two empty pans.

-

Run an experiment with a sapphire standard to determine the calibration factor.

-

Heat the sample at a controlled rate (e.g., 10-20 °C/min) over the desired temperature range.

-

The difference in heat flow between the sample and the reference is measured.

-

The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the mass of the sample, using the calibration factor determined from the sapphire standard.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a general workflow for the determination of heat capacity using Differential Scanning Calorimetry.

Caption: Synthesis workflow for this compound.

Caption: Workflow for Heat Capacity determination by DSC.

References

- 1. 3,3-二甲氧基-2-丁酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3,3-Dimethoxy-2-butanone | 21983-72-2 | FD41675 [biosynth.com]

- 3. This compound | 21983-72-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. infinitalab.com [infinitalab.com]

- 9. mse.ucr.edu [mse.ucr.edu]

A Comprehensive Technical Guide to 3,3-Dimethoxybutan-2-one: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3,3-Dimethoxybutan-2-one, a versatile diketone monoacetal with applications in organic synthesis. The document details its discovery through the application of established ketalization reactions and presents a thorough analysis of its synthesis, focusing on the highly efficient reaction of 2,3-butanedione with trimethyl orthoformate. Detailed experimental protocols, reaction mechanisms, and comprehensive characterization data are provided. This guide serves as a critical resource for researchers and professionals engaged in synthetic chemistry and drug development, offering valuable insights into the preparation and properties of this important chemical intermediate.

Introduction

This compound, also known as biacetyl monoketal, is a chemical compound with the molecular formula C₆H₁₂O₃.[1] It is a colorless liquid at room temperature and is characterized by the presence of both a ketone and a dimethyl acetal functional group.[1] This unique structural feature makes it a valuable intermediate in various organic syntheses, serving as a building block for more complex molecules. Its applications range from being a starting reagent in the synthesis of heterocyclic compounds to its use in the fragrance industry.[1] This guide will cover the discovery, synthesis, and detailed characterization of this compound.

Discovery

While the specific historical "discovery" of this compound is not extensively documented in a singular, seminal publication, its existence and synthesis are a direct result of the well-established principles of carbonyl chemistry, specifically the protection of ketones and aldehydes as acetals. The synthesis of acetals from diketones, such as 2,3-butanedione (biacetyl), is a fundamental transformation in organic chemistry. The preparation of this compound represents a specific application of this general reaction, likely first performed in a laboratory setting focused on the selective modification of dicarbonyl compounds. Its characterization as "biacetyl monoketal" highlights its origin from the selective protection of one of the two ketone functionalities in 2,3-butanedione.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 21983-72-2 | [2] |

| Molecular Formula | C₆H₁₂O₃ | [2][3] |

| Molecular Weight | 132.16 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 145-146 °C | |

| Density | 0.987 g/mL at 25 °C | |

| Flash Point | 45 °C (113 °F) | [4] |

| Refractive Index (n20/D) | 1.407 | |

| Purity (GC) | 98% - 99.35% | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed reaction of 2,3-butanedione with an orthoformate, which serves as both the methanol source and a dehydrating agent.

Synthesis from 2,3-Butanedione and Trimethyl Orthoformate

This method provides a high yield of the desired product under relatively mild conditions.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for this synthesis is as follows[5]:

-

Reaction Setup: To a reaction flask equipped with a magnetic stirrer, add 2,3-butanedione (47.3 g, 0.55 mol).

-

Addition of Reagents: Slowly add a mixture of trimethyl orthoformate (64.13 g, 0.605 mol) and p-toluenesulfonic acid (0.19 g) dropwise to the reaction flask at 15 °C.

-

Reaction: Maintain the reaction temperature at 15 °C and stir the mixture continuously for 7 hours.

-

Neutralization: After the reaction is complete, add potassium carbonate (1 g) to neutralize the acid catalyst and continue stirring for 1 hour.

-

Purification:

-

Perform a primary distillation under reduced pressure (100 mmHg) to collect the crude product.

-

Conduct a secondary distillation of the crude product at 90 °C and 200 mbar to obtain the purified this compound.

-

Yield: The reported yield for this procedure is 83%.[5]

Alternative Synthesis Method

An alternative, though less detailed, synthetic route involves the reaction of butane-2,3-dione with methanol.[1] Another described method starts from the oxidation of methyl acetate to methyl ethyl ketone, followed by treatment with hydrochloric acid and subsequent reduction.[4] However, this multi-step process is more complex and may result in a mixture of products.[4]

Reaction Mechanism

The synthesis of this compound from 2,3-butanedione and trimethyl orthoformate proceeds via a standard acid-catalyzed ketalization mechanism.

References

3,3-Dimethoxybutan-2-one literature review and citations

An In-depth Technical Guide to 3,3-Dimethoxybutan-2-one

This technical guide provides a comprehensive overview of this compound (CAS No. 21983-72-2), a versatile ketone and acetal used as a reagent and building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and other chemical fields.

Chemical and Physical Properties

This compound, also known as diacetyl-mono-dimethylacetal, is a clear, colorless liquid with a fruity odor. It is a biacetyl monoketal, soluble in organic solvents and sparingly soluble in water. Its key properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₃ | |

| Molecular Weight | 132.16 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 21983-72-2 | |

| Canonical SMILES | CC(=O)C(C)(OC)OC | |

| Density | 0.961 g/cm³ to 0.987 g/mL at 25 °C | |

| Boiling Point | 145-146 °C | |

| Flash Point | 45 °C | |

| Refractive Index | n20/D 1.407 | |

| Vapor Pressure | 4.85 mmHg at 25°C | |

| Polar Surface Area | 35.53 Ų |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The most common procedures involve the reaction of butane-2,3-dione (also known as diacetyl) with a methanol source.

Method 1: Acid-Catalyzed Acetalization

This procedure involves the reaction of 2,3-butanedione with trimethyl orthoformate using p-toluenesulfonic acid as a catalyst.

Experimental Protocol:

-

To a reaction flask equipped with a stirrer, add 2,3-butanedione (47.3 g, 0.55 mol).

-

Prepare a mixture of trimethyl orthoformate (64.13 g, 0.605 mol) and p-toluenesulfonic acid (0.19 g).

-

Slowly add the trimethyl orthoformate mixture dropwise to the reaction flask while maintaining the temperature at 15 °C.

-

Continuously stir the reaction mixture at 15 °C for 7 hours to ensure the reaction goes to completion.

-

After the reaction is complete, add potassium carbonate (1 g) to neutralize the mixture and continue stirring for 1 hour.

-

Perform distillation under reduced pressure (100 mmHg) to collect the crude product.

-

For further purification, conduct a secondary distillation at 90 °C and 200 mbar.

-

The final product is obtained with a reported yield of 83%.

Method 2: Silyl-Mediated Acetalization

This alternative synthesis route uses chlorotrimethylsilane as a reagent to facilitate the reaction between butane-2,3-dione and methanol.

Experimental Protocol:

-

Combine Butane-2,3-dione and Methanol in a reaction vessel.

-

Add chlorotrimethylsilane as the reagent.

-

Maintain the reaction at ambient temperature for 18 hours.

-

This method has been reported to achieve a yield of approximately 91%.

Table 2: Comparison of Synthesis Yields

| Method | Reagents | Conditions | Yield | Reference |

| Acid-Catalyzed Acetalization | 2,3-Butanedione, Trimethyl orthoformate, p-Toluenesulfonic acid | 15 °C, 7 hours | 83% | |

| Silyl-Mediated Acetalization | Butane-2,3-dione, Methanol, Chlorotrimethylsilane | Ambient temp., 18 hours | 91% |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Key Spectroscopic Data

| Technique | Key Peaks / Signals | Reference |

| ¹H NMR | Consistent with the expected structure. | |

| ¹³C NMR | Spectra available for review. | |

| Mass Spec (GC-MS) | Top Peak (m/z): 43; 2nd Highest: 89; 3rd Highest: 73. | |

| FTIR / IR | Spectra available for review. | |

| Raman | Spectrum available for review. |

Reactivity and Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. Its dual functionality (ketone and acetal) allows for selective reactions.

Logical Workflow: Synthesis of Heterocycles

The general workflow involves utilizing this compound as a precursor that can undergo cyclization or condensation reactions with other reagents to form various ring systems.

Caption: General reaction pathway for synthesizing heterocycles.

Specific Applications:

-

Synthesis of 3-acetylpyrazole: It is used in the preparation of 3-acetylpyrazole.

-

Synthesis of Substituted Pyridines: It serves as a starting reagent for the synthesis of compounds like 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid.

-

Carbon-Carbon Bond Formation: It can be used to prepare 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene.

-

Pharmaceutical and Fragrance Intermediate: The compound acts as a building block in the synthesis of certain pharmaceuticals and is used as a fragrance ingredient.

Safety and Handling

This compound is a flammable liquid and vapor (Flash Point 45 °C). It may cause skin and eye irritation.

-

Handling: Handle with care in a well-ventilated area. Keep away from sources of ignition. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

-

Storage: Store in a cool, dry place away from heat and direct sunlight. Keep the container tightly closed. Storage temperatures are typically recommended between 10°C and 25°C.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. It is often recommended to burn in a chemical incinerator equipped with an afterburner and scrubber.

Synthesis Workflow: Acid-Catalyzed Acetalization

The following diagram illustrates the workflow for the acid-catalyzed synthesis method described in Section 2.1.

Caption: Experimental workflow for the synthesis of this compound.

Quantum Chemical Blueprint for 3,3-Dimethoxybutan-2-one: A Technical Guide

Computational Workflow

A systematic approach is essential for obtaining accurate and reliable computational data. The proposed workflow for 3,3-Dimethoxybutan-2-one encompasses initial structure generation, geometric optimization, frequency analysis for thermodynamic properties, and subsequent calculation of electronic and spectroscopic characteristics.

Caption: Proposed workflow for quantum chemical calculations of this compound.

Methodologies and Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical methods and basis sets. The following protocols are recommended for a thorough investigation of this compound.

Geometry Optimization and Frequency Calculations

A crucial first step is to determine the molecule's most stable conformation. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

-

Protocol:

-

Initial Structure: Generate an initial 3D structure of this compound using a molecular mechanics force field (e.g., MMFF94).

-

Optimization: Perform a full geometry optimization using the B3LYP functional with the 6-31G(d) basis set. This level of theory is effective for optimizing the geometries of organic molecules.

-

Frequency Analysis: Following optimization, conduct a frequency calculation at the same level of theory (B3LYP/6-31G(d)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The results of this calculation also yield thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy.

-

High-Accuracy Energy Calculations

For more precise electronic energy, a single-point energy calculation using a more sophisticated and computationally intensive method is advisable.

-

Protocol:

-

Method Selection: Employ a high-level ab initio composite method, such as G3(MP2)//B3LYP, on the B3LYP/6-31G(d) optimized geometry. This approach provides a more accurate prediction of the gas-phase enthalpy of formation.

-

Electronic and Spectroscopic Properties

The electronic and spectroscopic characteristics of the molecule can be elucidated from the optimized geometry.

-

Protocol:

-

Electronic Analysis: From the optimized wavefunction, analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions. Calculate the dipole moment and Mulliken atomic charges to assess polarity and charge distribution.

-

Spectroscopic Prediction: The vibrational frequencies and intensities from the frequency calculation can be used to predict the infrared (IR) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level of theory.

-

Data Presentation

The following tables provide a structured template for presenting the calculated quantum chemical data for this compound, facilitating comparison and analysis.

Table 1: Calculated Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | Value |

| C-C(O) | Value | |

| C-C(OMe)₂ | Value | |

| C-O(Me) | Value | |

| **Bond Angles (°) ** | O=C-C | Value |

| C-C-O(Me) | Value | |

| O(Me)-C-O(Me) | Value | |

| Dihedral Angles (°) | O=C-C-C | Value |

| C-C-O-C | Value |

Table 2: Calculated Thermodynamic and Electronic Properties

| Property | Calculated Value | Units |

| Thermodynamic Properties | ||

| Zero-Point Vibrational Energy | Value | kcal/mol |

| Enthalpy of Formation (Gas) | Value | kcal/mol |

| Entropy | Value | cal/mol·K |

| Gibbs Free Energy | Value | kcal/mol |

| Electronic Properties | ||

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Table 3: Predicted Spectroscopic Data

| Spectrum | Peak Position | Intensity | Assignment |

| IR | Value (cm⁻¹) | Value | C=O stretch |

| Value (cm⁻¹) | Value | C-O stretch | |

| Value (cm⁻¹) | Value | C-H stretch | |

| ¹H NMR | Value (ppm) | - | -CH₃ (acetyl) |

| Value (ppm) | - | -OCH₃ | |

| Value (ppm) | - | -CH₃ (gem-dimethyl) | |

| ¹³C NMR | Value (ppm) | - | C=O |

| Value (ppm) | - | C(OMe)₂ | |

| Value (ppm) | - | -OCH₃ | |

| Value (ppm) | - | -CH₃ |

Experimental Validation

While this guide focuses on computational predictions, it is imperative to validate the theoretical results against experimental data. Techniques such as X-ray crystallography can provide definitive bond lengths and angles for comparison with the optimized geometry. Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) are essential for validating the predicted vibrational frequencies and chemical shifts. The existing literature mentions the use of this compound in various reactions, and the characterization data from these studies, where available, could serve as a valuable reference.[4][5][6][7][8][9][10][11]

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzenoid Aromatics from Renewable Resources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

3,3-Dimethoxybutan-2-one molecular weight 132.16 g/mol .

An In-Depth Technical Guide to 3,3-Dimethoxybutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as biacetyl monoketal, is a versatile organic compound with the molecular formula C₆H₁₂O₃.[1] It is a clear, colorless liquid characterized by the presence of both ketone and ketal functional groups.[2] This structure makes it a valuable reagent and building block in various organic syntheses, offering a platform for the introduction of methoxy and ketone moieties into more complex molecules.[1] While primarily utilized as a synthetic intermediate in the chemical industry, its application extends to the fragrance and pharmaceutical sectors.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing key data for experimental design and implementation.

| Property | Value | Reference(s) |

| Molecular Weight | 132.16 g/mol | [2][4] |

| CAS Number | 21983-72-2 | [4] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 145-146 °C | |

| Density | 0.987 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.407 | [2] |

| Flash Point | 45 °C (113 °F) - closed cup | [5] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [1] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3,3-Dimethoxy-2-butanone, Biacetyl monoketal | [1][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed ketalization of butane-2,3-dione. Two common experimental protocols are detailed below.

Experimental Protocol 1: Synthesis using Trimethyl Orthoformate

This method utilizes trimethyl orthoformate as both the methanol source and a water scavenger, driven by a catalytic amount of p-toluenesulfonic acid.

Materials:

-

2,3-Butanedione (0.55 mol)

-

Trimethyl orthoformate (0.605 mol)

-

p-Toluenesulfonic acid (0.19 g)

-

Potassium carbonate (1 g)

Procedure:

-

To a reaction flask equipped with a stirrer, add 2,3-butanedione (47.3 g, 0.55 mol).[6]

-

Slowly add a mixture of trimethyl orthoformate (64.13 g, 0.605 mol) and p-toluenesulfonic acid (0.19 g) dropwise to the reaction flask, maintaining the temperature at 15 °C.[6]

-

Continuously stir the reaction mixture at 15 °C for 7 hours to ensure the reaction goes to completion.[6]

-

After the reaction period, add potassium carbonate (1 g) to neutralize the acid catalyst and continue stirring for 1 hour.[6]

-

The crude product is first purified by distillation under reduced pressure (100 mmHg).[6]

-

For further purification, a secondary distillation is performed at 90 °C and 200 mbar, yielding the final product with approximately 83% yield.[6]

Experimental Protocol 2: Synthesis using Methanol and Chlorotrimethylsilane

This alternative procedure employs methanol as the primary reagent with chlorotrimethylsilane facilitating the reaction.

Materials:

-

Butane-2,3-dione

-

Methanol

-

Chlorotrimethylsilane

Procedure:

-

Combine Butane-2,3-dione and Methanol in a suitable reaction vessel.[1]

-

Add chlorotrimethylsilane as the reagent.[1]

-

Allow the reaction to proceed for 18 hours at ambient temperature.[1]

-

Upon completion, the product is isolated. This method reports a yield of approximately 91%.[1]

Applications in Organic Synthesis

This compound serves as a key intermediate for synthesizing a variety of other chemical compounds. Its protected ketone functionality allows for selective reactions at other sites before deprotection or transformation.

Key Synthetic Transformations:

-

Synthesis of 3-Methoxy-but-3-en-2-one: This conversion is achieved by heating this compound at 165 °C with diisopropylethylammonium tosylate as a reagent, resulting in a yield of about 48%.[1]

-

Synthesis of Pyridine Derivatives: It is a starting reagent for the synthesis of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid.

-

Synthesis of Pyrazole Derivatives: The compound is used in the preparation of 3-acetylpyrazole.[3]

-

Synthesis of Phenylpentene Derivatives: It can be used to prepare 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene.

Relevance in Drug Development and Biological Activity

In the context of drug discovery and development, this compound is best understood as a versatile chemical building block rather than a bioactive molecule itself.[1][3] Its utility lies in its capacity to introduce the 1,1-dimethoxy-2-oxobutyl moiety into larger, more complex molecules during pharmaceutical synthesis.[1]

There is currently no substantial evidence from the reviewed literature to suggest that this compound has intrinsic biological activity or directly participates in cellular signaling pathways. One source vaguely mentions properties similar to mineralocorticoids, but this claim is anomalous and lacks corroboration.[5] The primary role of this compound in the pharmaceutical industry is as an intermediate in the chemical reactions that form the desired active pharmaceutical ingredient (API).[1]

Safety and Handling

This compound is classified as a flammable liquid and requires appropriate safety measures during handling and storage.

| Hazard Type | GHS Classification & Precautionary Statements | Reference(s) |

| Physical | H226: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof electrical/ventilating/lighting equipment. | [5] |

| Health | May cause skin and eye irritation. Avoid direct contact. | [1] |

| PPE | Wear protective gloves, eyeshields, and faceshields. Use in a well-ventilated area. A type ABEK (EN14387) respirator filter may be required. | |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed and upright to prevent leakage. Store in a flammable liquids storage area. | [1] |

| Firefighting | Use alcohol-resistant foam, dry chemical powder, or carbon dioxide for small fires. Large amounts of water are ineffective. Use water spray to cool unopened containers. | [5] |

| Disposal | Dispose of as flammable hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company. | [5] |

Note: The toxicological properties of this compound have not been thoroughly investigated. Always consult the full Safety Data Sheet (SDS) before use.[5]

Analytical Methods

The identity and purity of this compound are typically confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure.[4]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[4]

-

Gas Chromatography (GC): Used to determine the purity of the substance.[4]

Conclusion

This compound is a valuable and versatile intermediate in organic chemistry. Its well-defined physical and chemical properties, along with established synthetic routes, make it a reliable building block for creating more complex molecular architectures. While it does not possess known direct biological activity, its role as a precursor in the synthesis of various compounds, including potential pharmaceutical ingredients, underscores its importance for the research and drug development community. Proper adherence to safety protocols is essential when handling this flammable compound.

References

- 1. guidechem.com [guidechem.com]

- 2. 3,3-Dimethoxy-2-butanone 98 21983-72-2 [sigmaaldrich.com]

- 3. China 3,3-Dimethoxy-2-butanone CAS NO.: 21983-72-2 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 4. 3,3-Dimethoxy-2-butanone | C6H12O3 | CID 140871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3-Dimethoxy-2-butanone | 21983-72-2 | FD41675 [biosynth.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 3,3-Dimethoxybutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the boiling point and related physicochemical properties of 3,3-Dimethoxybutan-2-one (CAS No. 21983-72-2). It includes a summary of reported boiling point data, detailed experimental protocols for its determination, and a visualization of its synthesis pathway.

Quantitative Data Summary

This compound is a colorless liquid utilized as a solvent and reagent in organic synthesis.[1] The experimentally determined and predicted boiling points for this compound are summarized below. Variations in reported values can be attributed to differences in experimental conditions and measurement precision.

| Parameter | Value | Conditions | Source(s) |

| Boiling Point | 160-162 °C | Not specified | [1] |

| Boiling Point | 145.5 °C | 760 mmHg | [1] |

| Boiling Point | 145-146 °C | lit. | [2][3] |

| Boiling Point | 145 °C | Not specified | [4] |

| Boiling Point | 145.499 °C | 760 mmHg |

Experimental Protocols: Boiling Point Determination

While a specific, published protocol for determining the boiling point of this compound was not found, standard methodologies for organic liquids are applicable. The following describes the Thiele tube method, a common and effective technique for small sample volumes.[5]

Objective: To determine the boiling point of a liquid organic compound by observing the temperature at which its vapor pressure equals the atmospheric pressure.

Apparatus and Materials:

-

Thiele tube

-

High-temperature heating oil (e.g., mineral oil or silicone oil)

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Stand and clamps

-

Sample of this compound

-

Safety goggles and appropriate personal protective equipment

Procedure:

-

Sample Preparation: Fill the small test tube with the liquid sample to a depth of approximately 1-2 cm.

-

Capillary Tube Placement: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.[2]

-

Apparatus Assembly:

-

Attach the test tube to the thermometer using a rubber band or wire. Ensure the bottom of the test tube is level with the thermometer bulb.

-

Clamp the Thiele tube to the stand and fill it with heating oil until the oil level is above the side arm junction.

-

Immerse the thermometer and the attached sample tube into the Thiele tube, ensuring the sample is positioned near the center of the main tube.[5]

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner using a slow, even flame.[2] The design of the tube promotes convection currents, ensuring uniform temperature distribution.[2]

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6] This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

-

Boiling Point Reading:

-

Safety Precautions:

Synthesis Pathway Visualization

This compound can be synthesized from the starting materials 2,3-butanedione and methanol or, more efficiently, with trimethyl orthoformate which serves as both a reagent and a water scavenger. The reaction is typically acid-catalyzed.

Caption: Workflow for the acid-catalyzed synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. 3,3-Dimethoxy-2-butanone | 21983-72-2 | FD41675 [biosynth.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

Methodological & Application

Application Notes and Protocols: 3,3-Dimethoxybutan-2-one as a Protecting Group for Diols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,3-dimethoxybutan-2-one as a protecting group for 1,2- and 1,3-diols in organic synthesis. This reagent offers a valuable alternative to more common diol protecting groups, forming a stable butane-2,3-dione ketal (also referred to as a butane-2,3-diacetal, BDA).

Introduction

The protection of diols is a critical step in the multi-step synthesis of complex molecules, such as natural products and pharmaceuticals. This compound, a dimethyl ketal of diacetyl (butane-2,3-dione), serves as an efficient reagent for the formation of cyclic ketals with vicinal and 1,3-diols. This protection strategy is analogous to the well-established use of 2,2-dimethoxypropane for the formation of acetonides. The resulting butane-2,3-dione ketal is stable under basic and nucleophilic conditions, and can be readily removed under acidic conditions.

Advantages of this compound